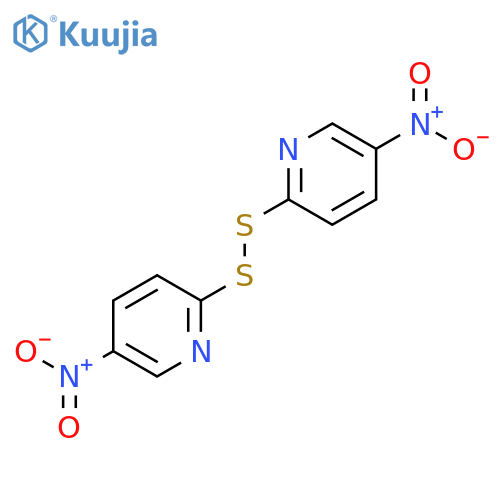Cas no 2127-10-8 (2,2'-Dithiobis(5-nitropyridine))

2,2'-Dithiobis(5-nitropyridine) 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(5-nitropyridin-2-yl)disulfane
- 2,2'-Dithiobis(5-nitropyridine)
- 2,2'-DIMETHYL-4,4'-BIPHENYLDIOL
- 5,5'-dinitro-2,2'-dithiodipyridine
- 5-nitro-pyridin-2-yl disulphide
- Bis(5-nitro-2-pyridyl) disulfide
- Bis(5-nitro-2-pyridyl) disulfide,DTNP
- bis(5-nitro-pyridin-2-yl)-disulfide
- DTNP
- EINECS 218-344-7
- NSC 149336
- NSC 677436
- MFCD00006453
- Pyridine,2'-dithiobis[5-nitro-
- 2127-10-8
- 5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine
- NSC-677436
- 5-Nitro-2-[(5-nitro-2-pyridinyl)disulfanyl]pyridine #
- SCHEMBL25358
- AI3-62509
- Pyridine, 2,2'-dithiobis*5-nitro-
- BP-23824
- D2222
- DTXSID00175520
- 5,5'-Dinitro-2,2'-dipyridyl disulfide
- 5-21-02-00066 (Beilstein Handbook Reference)
- 2,2'-disulfanediylbis(5-nitropyridine)
- NSC-149336
- E78124
- CHEMBL120580
- 5-Nitro-2-(5-nitropyridin-2-yl)disulfanyl-pyridine
- 2,2'-dithiobis(5-nitro-pyridine)
- NSC677436
- 5-nitro-2-[(5-nitro-2-pyridyl)disulfanyl]pyridine
- J-013966
- 5,2'-dipyridyl disulfide
- Pyridine, 2,2'-dithiobis[5-nitro-
- BRN 0305413
- AS-63460
- PYRIDINE, 2,2'-DITHIOBIS(5-NITRO-
- NSC149336
- AKOS015833310
- 2,2'-Dithio-bis(5-nitropyridine)
- NS00045666
- 2,2'-Dithiobis(5-nitropyridine), 96%
- InChI=1/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6
- 2,2'-Dithiobis[5-nitropyridine]
- 2,2 inverted exclamation marka-Dithiobis(5-nitropyridine)
- DTBNP
- DB-045526
- 2,2-DNP
- DTXCID4098011
-
- MDL: MFCD00006453
- インチ: InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H
- InChIKey: ROUFCTKIILEETD-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 309.98300
- どういたいしつりょう: 309.983046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 112
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 155-157 °C (lit.)
- ふってん: 139°C (rough estimate)
- フラッシュポイント: 264.8°C
- 屈折率: 1.6000 (estimate)
- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
- PSA: 168.02000
- LogP: 4.13880
- ようかいせい: 未確定
2,2'-Dithiobis(5-nitropyridine) セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S36/37/39
- RTECS番号:UT2964000
-
危険物標識:

- ちょぞうじょうけん:冷蔵保存
- リスク用語:R36/37/38
2,2'-Dithiobis(5-nitropyridine) 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,2'-Dithiobis(5-nitropyridine) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR902011-5g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 98% | 5g |
£145.00 | 2025-02-20 | |
| Apollo Scientific | OR902011-1g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 98% | 1g |
£49.00 | 2025-02-20 | |
| TRC | D065575-2000mg |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 2g |
$ 325.00 | 2022-06-06 | ||
| Chemenu | CM172585-5g |
1,2-bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 95% | 5g |
$184 | 2023-01-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024559-1g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 98% | 1g |
¥671 | 2024-05-25 | |
| Alichem | A029188723-10g |
1,2-Bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 95% | 10g |
$427.68 | 2023-09-02 | |
| Fluorochem | 068526-25g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 97% | 25g |
£550.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D106537-1g |
2,2'-Dithiobis(5-nitropyridine) |
2127-10-8 | 97% | 1g |
¥999.90 | 2023-09-03 | |
| Aaron | AR003E19-10g |
1,2-Bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 96% | 10g |
$226.00 | 2025-01-22 | |
| Aaron | AR003E19-1g |
1,2-Bis(5-nitropyridin-2-yl)disulfane |
2127-10-8 | 96% | 1g |
$39.00 | 2025-01-22 |
2,2'-Dithiobis(5-nitropyridine) サプライヤー
2,2'-Dithiobis(5-nitropyridine) 関連文献
-
Gerard Artigas,Paula López-Senín,Carlos González,Núria Escaja,Vicente Marchán Org. Biomol. Chem. 2015 13 452
-
Ram P. Gokula,Kirti Patel,Shakti K. Maurya,Harkesh B. Singh Org. Biomol. Chem. 2019 17 8533
-
Jashmini Deka,Anumita Paul,Arun Chattopadhyay RSC Adv. 2012 2 4736
-
Megan E. Bucks,Sergey N. Savinov Mol. BioSyst. 2010 6 1176
-
Richard J. Spears,Clíona McMahon,Vijay Chudasama Chem. Soc. Rev. 2021 50 11098
2,2'-Dithiobis(5-nitropyridine)に関する追加情報
2,2'-Dithiobis(5-nitropyridine)(CAS No. 2127-10-8)の特性と応用に関する総合解説
2,2'-Dithiobis(5-nitropyridine)(CAS番号:2127-10-8)は、有機合成化学や材料科学分野で注目されるニトロピリジン誘導体です。その分子構造にはジスルフィド結合(-S-S-)と5-ニトロピリジン基が特徴的に存在し、反応性の高さと多様な機能性から研究開発が活発に行われています。近年ではバイオコンジュゲート技術や機能性材料設計との関連で検索需要が増加しており、特に「ジスルフィド結合の安定性」や「ニトロ基の電子吸引効果」といったキーワードが学術検索で頻繁にヒットしています。
本化合物の物理化学的特性として、黄色~橙色の結晶性粉末という形態が一般的で、溶媒溶解度は極性有機溶媒(DMFやDMSOなど)で高い値を示します。熱分析(DSC/TGA)では230~250℃付近に融点ピークが観測され、光安定性試験では紫外線照射条件下での分解挙動が研究対象となるケースが多いです。こうしたデータは「高温環境下での挙動」や「保存条件の最適化」といった実務的な検索クエリに対応する重要な情報となっています。
合成化学における主な用途としては、架橋剤や酸化還元反応の触媒としての利用が挙げられます。ジスルフィド結合の可逆的な開裂・再形成を利用したスマート材料開発は、近年のSDGs関連検索で注目される「環境応答性材料」のトピックと深く関連しています。また、5-ニトロピリジン部位の電子特性を活かした有機電子材料への応用研究も、半導体産業の発展に伴い検索ボリュームが上昇中です。
分析技術の進歩に伴い、ラマン分光法によるジスルフィド結合の非破壊評価や、X線結晶構造解析を用いた分子配向の解明が可能になりました。これらは「結晶構造データベース」や「分子間相互作用の解析手法」といった専門検索ニーズに直結するテーマです。さらに計算化学(DFT計算など)との組み合わせにより、電子状態理論に基づく機能予測の精度が飛躍的に向上しています。
安全性に関する最新動向では、グリーンケミストリーの観点から溶媒使用量の最小化や、生分解性評価手法の標準化が業界全体の関心事項となっています。特に欧州のREACH規制やサステナブル化学に関する検索需要に対応し、代替合成経路の開発研究が活発化しています。これに関連して、マイクロ波照射法やフロー化学を用いた効率化技術に関する学術論文が増加傾向にあります。
市場動向を分析すると、2,2'-Dithiobis(5-nitropyridine)の主要需要先は電子材料メーカーと医薬中間体サプライヤーに二分されます。検索エンジンの地域別データでは、北米・アジア圏での技術問い合わせが突出しており、特に「高純度化手法」や「スケールアッププロセス」といった製造技術関連のクエリが産業界からのアクセスを牽引しています。また、サプライチェーン最適化を目的とした在庫管理システムとの連携需要も顕在化しています。
学術文献のトレンドとしては、過去5年間でナノ材料複合化に関する研究論文が3倍以上に増加し、グラフェン複合体やメソポーラスシリカとのハイブリッド材料開発がホットトピックとなっています。これらは検索エンジンで「次世代機能性コーティング」や「分子デリバリーシステム」などの長尾キーワードと共に頻繁に出現しています。さらにAIによる材料探索(マテリアルズインフォマティクス)との融合研究も注目を集めており、機械学習を用いた物性予測モデルの構築事例が報告されています。
今後の技術展開として、バイオメディカル分野での応用が期待されています。生体適合性材料やドラッグデリバリーシステムとの親和性についての基礎研究が進んでおり、「細胞内還元応答」や「ターゲッティング機能化」といった医療系検索ワードとの関連性が高まっています。特にがん治療分野では、腫瘍微小環境における選択的分解を可能にするスマートドラッグキャリアとしての研究が精力的に行われています。
2127-10-8 (2,2'-Dithiobis(5-nitropyridine)) 関連製品
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)






